6-Methoxycoumarin
Description
Significance of Coumarin (B35378) Scaffolds in Chemical Biology
Coumarins are a class of benzopyran-2-one compounds that are widely distributed in the plant kingdom. smolecule.com The coumarin scaffold is a privileged structure in medicinal chemistry and chemical biology due to its ability to interact with a wide range of biological targets. This diverse bioactivity has led to the investigation of coumarin derivatives for various potential applications. The inherent fluorescence of many coumarin compounds also makes them valuable as probes and markers in biological studies. cymitquimica.com
The versatility of the coumarin framework allows for a wide array of structural modifications, leading to the synthesis of numerous derivatives with tailored properties. These modifications can influence the compound's solubility, lipophilicity, and ultimately, its biological activity. smolecule.comontosight.ai
Overview of Research Trajectories for 6-Methoxycoumarin and its Derivatives
Research into this compound and its derivatives has followed several key trajectories, primarily focusing on their synthesis, biological activities, and potential applications as fluorescent probes.
One significant area of research is the synthesis of novel this compound derivatives. thieme-connect.comthieme-connect.com Scientists have explored various synthetic routes to modify the basic this compound structure, aiming to enhance specific biological activities or fluorescent properties. jst.go.jp For example, the synthesis of 3-substituted-6-methoxycoumarin derivatives has been investigated to improve their fluorescence characteristics, particularly to achieve emission at longer wavelengths. jst.go.jp
The biological activities of this compound and its derivatives are another major focus of investigation. Studies have explored a range of potential properties, including antioxidant, anti-inflammatory, and antimicrobial effects. cymitquimica.comontosight.ai For instance, this compound has been identified as an inhibitor of monoamine oxidase (MAO). biosynth.com Some derivatives have also been studied for their potential anticancer and termiticidal activities. ontosight.aimdpi.com
Furthermore, the fluorescent properties of this compound have led to its use as a fluorescent marker in biological research. cymitquimica.com Its ability to fluoresce under ultraviolet light allows for its detection and quantification in various experimental setups. biosynth.com Researchers have also explored its use in the development of novel fluorophores for analytical applications. jst.go.jp The study of its intermolecular interactions and how they can be directed is another area of active research. acs.org
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 17372-53-1 | biosynth.comnih.gov |
| Molecular Formula | C₁₀H₈O₃ | biosynth.comcymitquimica.comnih.gov |
| Molecular Weight | 176.17 g/mol | biosynth.com |
| Appearance | Pale yellow crystalline solid | cymitquimica.com |
| Melting Point | 190 °C | biosynth.com |
| IUPAC Name | 6-methoxychromen-2-one | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-8-3-4-9-7(6-8)2-5-10(11)13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVCJIMMVPXDQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459751 | |
| Record name | 6-methoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17372-53-1 | |
| Record name | 6-methoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Natural Occurrence and Biosynthetic Pathways
Distribution of 6-Methoxycoumarin in Plant Species
This compound and its derivatives have been identified in a variety of medicinal and common plant species. Its presence is often associated with the plant's defense mechanisms and response to environmental stressors.
The compound is notably present in several plants with established medicinal properties. In Aesculus hippocastanum (horse chestnut), for instance, the flowers have been found to contain scopoletin (B1681571) (7-hydroxy-6-methoxycoumarin) and fraxetin (B1674051) (7,8-dihydroxy-6-methoxycoumarin). ptfarm.plresearchgate.net The bark of A. hippocastanum also contains coumarin (B35378) derivatives, including glucosides of this compound like scopolin. europa.eumetu.edu.tr
Species of the genus Fraxinus (ash trees) are another significant source of coumarins. Fraxetin, a derivative of this compound, is found in various Fraxinus species. ontosight.aiebi.ac.ukresearchgate.net The presence of fraxin (B1674053), a glucoside of fraxetin, has also been reported. rngr.net
Artemisia annua (sweet wormwood) is well-known for producing artemisinin, but it also contains a range of other phytochemicals, including scopoletin. nih.govthieme-connect.comartemisia.huijpjournal.comresearchgate.net The concentration of scopoletin in A. annua can vary, with studies reporting amounts ranging from 109 µg/g to 534 µg/g of the dry plant material. thieme-connect.com
Lycii Cortex, the root bark of Lycium chinense and Lycium barbarum, is used in traditional Chinese medicine and has been shown to contain 7-(4-amino-butoxy)-6-methoxycoumarin as one of its major characteristic compounds. cmro.gov.hkresearchgate.netsemanticscholar.orgmdpi.com
Table 1: Occurrence of this compound and its Derivatives in Selected Medicinal Plants
| Plant Species | Compound(s) | Plant Part(s) | Reference(s) |
|---|---|---|---|
| Aesculus hippocastanum | Scopoletin, Fraxetin, Scopolin | Flowers, Bark | ptfarm.plresearchgate.neteuropa.eumetu.edu.tr |
| Fraxinus spp. | Fraxetin, Fraxin | Not specified | ontosight.aiebi.ac.ukresearchgate.netrngr.net |
| Artemisia annua | Scopoletin | Aerial parts, Leaves | nih.govthieme-connect.comartemisia.huijpjournal.comresearchgate.net |
| Lycii Cortex | 7-(4-amino-butoxy)-6-methoxycoumarin | Root Bark | cmro.gov.hkresearchgate.netsemanticscholar.orgmdpi.com |
Beyond the plant kingdom, coumarins, including derivatives of this compound, have been isolated from fungi and endophytic microorganisms. mdpi.com Endophytic fungi, which reside within plant tissues, are known producers of a diverse array of secondary metabolites. researchgate.netnrfhh.com For example, the endophytic fungus Fusarium oxysporum has been identified as a producer of fraxetin and scopoletin. asm.org This suggests that the biosynthesis of these compounds is not exclusive to plants and that a symbiotic or parasitic relationship may contribute to the chemical profile of the host plant.
Elucidation of Biosynthetic Routes
The formation of this compound and its derivatives is a complex process involving multiple enzymatic steps, originating from the phenylpropanoid pathway.
The biosynthesis of coumarins begins with the shikimic acid pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids like phenylalanine. mdpi.comresearchgate.netwikipedia.orguvic.carsc.org Phenylalanine is the primary precursor for the phenylpropanoid pathway. caldic.comfrontiersin.org This pathway converts phenylalanine into a variety of secondary metabolites, including coumarins. researchgate.netoup.com The initial steps involve the deamination of phenylalanine to cinnamic acid, which is then hydroxylated to p-coumaric acid. caldic.com This p-coumaric acid is then converted to p-coumaroyl-CoA, a key branch point in phenylpropanoid metabolism. caldic.com
From p-coumaroyl-CoA, a series of enzymatic reactions, including hydroxylations and methylations, lead to the formation of various coumarins. frontiersin.orgresearchgate.net A crucial enzyme in the biosynthesis of scopoletin is feruloyl-CoA 6′-hydroxylase (F6′H1), which catalyzes the conversion of feruloyl-CoA to 6′-hydroxyferuloyl-CoA, a direct precursor to scopoletin. frontiersin.orgresearchgate.net Another important enzyme is scopoletin 8-hydroxylase (S8H), which is involved in the biosynthesis of fraxetin from scopoletin. ebi.ac.ukoup.com The activities of cytochrome P450 enzymes are also critical in the diversification and modification of the coumarin structure. acs.orgacs.org
Table 2: Key Enzymes in the Biosynthesis of this compound Derivatives
| Enzyme | Function | Precursor | Product | Reference(s) |
|---|---|---|---|---|
| Phenylalanine ammonia-lyase (PAL) | Deamination of phenylalanine | Phenylalanine | Cinnamic acid | caldic.com |
| Cinnamate 4-hydroxylase (C4H) | Hydroxylation of cinnamic acid | Cinnamic acid | p-Coumaric acid | caldic.com |
| 4-Coumarate-CoA ligase (4CL) | CoA ester formation | p-Coumaric acid | p-Coumaroyl-CoA | caldic.com |
| Feruloyl-CoA 6′-hydroxylase (F6′H1) | Hydroxylation of feruloyl-CoA | Feruloyl-CoA | 6′-Hydroxyferuloyl-CoA (precursor to scopoletin) | frontiersin.orgresearchgate.net |
| Scopoletin 8-hydroxylase (S8H) | Hydroxylation of scopoletin | Scopoletin | Fraxetin | ebi.ac.ukoup.com |
Simple coumarins like umbelliferone (B1683723) (7-hydroxycoumarin) serve as precursors for the biosynthesis of more complex furanocoumarins. frontiersin.orgmdpi.com The formation of furanocoumarins involves the prenylation of the umbelliferone backbone, followed by the formation of a furan (B31954) ring. mdpi.comnih.gov This process highlights the interconnectedness of different coumarin biosynthetic pathways. ebi.ac.uk The diversification of coumarin structures, including the formation of linear and angular furanocoumarins, is driven by the evolution and substrate specificity of enzymes like cytochrome P450s. ebi.ac.ukcdnsciencepub.com For example, psoralen (B192213), a linear furanocoumarin, is formed from umbelliferone via the intermediate marmesin. cdnsciencepub.com Subsequent hydroxylations and O-methylations of the psoralen core lead to a variety of methoxy-substituted derivatives. cdnsciencepub.com
Synthetic Methodologies and Derivatization Strategies
Synthetic Approaches for 6-Methoxycoumarin
The fundamental structure of this compound can be assembled through several established synthetic routes, often involving the formation of the coumarin (B35378) nucleus from appropriately substituted phenols and β-ketoesters or other suitable precursors.
One common approach involves the Pechmann condensation , a classic method for coumarin synthesis. amanote.comresearchgate.netgavinpublishers.comresearchgate.net This reaction typically involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. For the synthesis of this compound, a key intermediate would be 4-methoxyphenol, which reacts with a suitable β-ketoester. The acid catalyst facilitates both transesterification and intramolecular cyclization to form the benzopyrone ring system.
Another widely used method is the Knoevenagel condensation . mdpi.comsemanticscholar.org This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. For this compound synthesis, a salicylaldehyde (B1680747) derivative bearing a methoxy (B1213986) group at the appropriate position (e.g., 2-hydroxy-5-methoxybenzaldehyde) would be reacted with a malonic acid derivative.
The Wittig reaction also presents a viable route. This method involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. A suitably substituted salicylaldehyde can be converted to the corresponding cinnamic acid ester, which then undergoes cyclization to form the coumarin ring. researchgate.net
Furthermore, the synthesis of scopoletin (B1681571) (7-hydroxy-6-methoxycoumarin) is well-documented and provides a direct precursor for obtaining other this compound derivatives through functionalization of the hydroxyl group. molaid.comsigmaaldrich.comresearchgate.netbeilstein-archives.orgmdpi.com
Chemical Synthesis of this compound Derivatives
The derivatization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. Various synthetic strategies are employed to introduce a wide range of functional groups at different positions of the coumarin ring.
Regioselective Functionalization Techniques
Regioselectivity is a key challenge in the functionalization of the coumarin nucleus. Researchers have developed specific methods to direct reactions to a particular position on the ring.
One notable example is the regioselective C-6 acylation of 7-O-carbamate coumarins . researchgate.net This palladium-catalyzed decarboxylative reaction allows for the specific introduction of an acyl group at the C-6 position. Another strategy involves the Fries rearrangement , where methyl 3-(2-acyloxy-4-methoxyphenyl)propanoates, derived from 7-methoxycoumarin (B196161), undergo a highly regioselective para-migration with aluminum chloride to yield 6-acyl-7-methoxycoumarins. researchgate.net
Oxidative methods have also been employed for regioselective functionalization. The use of 2-iodoxybenzoic acid (IBX) in DMSO can achieve the oxidation of coumarins to catechol-type derivatives with high regioselectivity, which is dictated by the stability of the intermediate carbocation or radical. researchgate.net This method has been successfully applied to the synthesis of 6,7-dihydroxycoumarin (esculetin) and 7,8-dihydroxycoumarin (daphnetin) from their respective monohydroxylated precursors. researchgate.net
Enzymatic reactions also offer high regioselectivity. For instance, the lipase (B570770) from Rhizopus oryzae has been used for the regioselective acylation of 7,8-dihydroxy-4-methylcoumarin, leading to the formation of 8-acyloxy-7-hydroxy-4-methylcoumarins. semanticscholar.org
Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex coumarin derivatives.
The Suzuki-Miyaura cross-coupling is one of the most widely used methods. amanote.comresearchgate.netnih.govworktribe.comresearchgate.netbeilstein-journals.orgmt.com It involves the reaction of an organoboron compound with an organohalide or triflate in the presence of a palladium catalyst and a base. This reaction has been successfully used to synthesize various arylated coumarins. For example, 3-aryl-substituted 7-alkoxy-4-methylcoumarins have been prepared via the Suzuki-Miyaura coupling of a 7-alkoxy-3-bromo-4-methylcoumarin with aryl boronic MIDA esters. worktribe.com Similarly, the bis(triflate) of 4-methyl-6,7-dihydroxycoumarin has been used in site-selective Suzuki-Miyaura reactions to produce arylated coumarins. researchgate.net
The Heck coupling reaction is another important palladium-catalyzed transformation that forms a carbon-carbon bond between an organohalide and an alkene. amanote.comnih.gov An oxidative Heck coupling has been developed for the direct synthesis of 4-arylcoumarins from coumarins and arylboronic acids, showing good tolerance to various functional groups. acs.org
The Stille coupling , which pairs an organotin compound with an organohalide, has also been mentioned as a method for coumarin synthesis, valued for its tolerance to a wide range of functional groups. amanote.comnih.govnumberanalytics.com
Other cross-coupling reactions like the Negishi reaction are also applicable to coumarin synthesis. amanote.comnih.gov
Table 1: Examples of Cross-Coupling Reactions in this compound Derivatization
| Cross-Coupling Reaction | Substrates | Catalyst System | Product Type | Reference(s) |
|---|---|---|---|---|
| Suzuki-Miyaura | 7-Alkoxy-3-bromo-4-methylcoumarin and Aryl boronic MIDA esters | Pd(OAc)2/XPhos, K2CO3 | 3-Aryl-7-alkoxy-4-methylcoumarins | worktribe.com |
| Suzuki-Miyaura | 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin and Arylboronic acids | Pd(PPh3)4, K3PO4 | 6- and 7-Aryl-4-methylcoumarins | researchgate.net |
| Oxidative Heck | Coumarins and Arylboronic acids | Palladium catalyst | 4-Arylcoumarins | acs.org |
Condensation Reactions (e.g., Pechmann, Knoevenagel)
Condensation reactions remain a cornerstone for the synthesis of the coumarin core and its derivatives.
The Pechmann condensation is frequently employed for the synthesis of 4-substituted coumarins. amanote.comresearchgate.netgavinpublishers.comresearchgate.netnih.gov For instance, the synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin was achieved via a Pechmann reaction between resorcinol (B1680541) and methyl 2-fluorobenzoylacetate, followed by methylation of the resulting 7-hydroxycoumarin. amanote.comresearchgate.netnih.govbeilstein-journals.org The reaction is typically catalyzed by strong acids like sulfuric acid. researchgate.net Efforts have been made to develop greener alternatives using solid acid catalysts. gavinpublishers.com
The Knoevenagel condensation provides access to coumarins with substitution at the 3-position. mdpi.comsemanticscholar.orgworktribe.com This reaction involves the condensation of a salicylaldehyde derivative with an active methylene compound. For example, the reaction of o-hydroxybenzaldehydes with malononitrile (B47326) in the presence of an ionic liquid and a promoter like L-proline can yield coumarins in high yields. mdpi.com Microwave-assisted Knoevenagel condensations have also been reported, often leading to shorter reaction times and improved yields.
Table 2: Comparison of Pechmann and Knoevenagel Reactions for Coumarin Synthesis
| Reaction | Typical Substrates | Catalyst | Position of Substitution | Reference(s) |
|---|---|---|---|---|
| Pechmann | Phenol and β-ketoester | Strong acid (e.g., H2SO4), solid acids | C4 | amanote.comresearchgate.netgavinpublishers.comresearchgate.netnih.gov |
Microwave-Assisted Synthetic Procedures
Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significant rate enhancements, higher yields, and improved selectivity compared to conventional heating methods.
In the context of coumarin synthesis, microwave assistance has been successfully applied to various reactions. For example, the synthesis of scopoletin (7-hydroxy-6-methoxycoumarin) using microwave irradiation resulted in a higher yield (73%) and a shorter reaction time compared to traditional heating methods (46%). researchgate.net
Microwave-assisted Knoevenagel condensations have also been developed for the synthesis of coumarins. The use of potassium carbonate as a catalyst in an ionic liquid under microwave irradiation provides an efficient and solvent-free method for preparing substituted coumarins. beilstein-journals.org
Rational Design and Synthesis of Bioactive Analogues
The this compound scaffold serves as a template for the rational design and synthesis of novel bioactive molecules. By strategically modifying the core structure, researchers aim to enhance potency, selectivity, and pharmacokinetic properties.
One approach involves the creation of hybrid molecules , where the coumarin moiety is conjugated with other pharmacophores to create bifunctional agents. nih.gov For example, coumarin-chalcone hybrids have been synthesized and evaluated for their anticancer activity. gavinpublishers.comnih.gov Similarly, triazole-tethered curcuminoid-coumarin hybrids have shown significant cytotoxicity against various cancer cell lines. nih.gov
The synthesis of peptidomimetics based on the coumarin structure is another strategy to develop new therapeutic agents. These molecules are designed to mimic the structure and function of peptides but with improved stability and bioavailability. mdpi.com
The rational design of coumarin derivatives often involves computational studies, such as molecular docking, to predict the binding interactions of the designed molecules with their biological targets. nih.gov This in silico approach helps in prioritizing synthetic targets and understanding the structure-activity relationships (SAR). For instance, docking studies have been used to investigate the binding of naphthoquinone-coumarin hybrids to topoisomerase II, revealing key interactions that contribute to their inhibitory activity. nih.gov
The synthesis of naturally occurring bioactive coumarins, such as virgatol and virgatenol, which are derivatives of this compound, provides valuable insights into the structural features required for biological activity. researchgate.net These natural products often serve as lead compounds for further optimization.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Scopoletin (7-hydroxy-6-methoxycoumarin) |
| Virgatol (7-(2-hydroxy-3-methoxy-3-methylbutoxy)-6-methoxycoumarin) |
| Virgatenol (7-(2-hydroxy-3-methyl-3-butenyloxy)-6-methoxycoumarin) |
| 4-(2-Fluorophenyl)-7-methoxycoumarin |
| Esculetin (6,7-dihydroxycoumarin) |
| Daphnetin (B354214) (7,8-dihydroxycoumarin) |
| 8-Acyloxy-7-hydroxy-4-methylcoumarins |
| 3-Aryl-7-alkoxy-4-methylcoumarins |
| 6- and 7-Aryl-4-methylcoumarins |
| 4-Arylcoumarins |
| Coumarin-chalcone hybrids |
| Triazole-tethered curcuminoid-coumarin hybrids |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 6-methoxycoumarin by mapping the magnetic environments of its constituent atomic nuclei, primarily ¹H and ¹³C.
The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of each proton, their connectivity through spin-spin coupling, and their spatial proximity. The spectrum is characterized by signals in both the aromatic and aliphatic regions.
The protons of the coumarin (B35378) core exhibit distinct chemical shifts and coupling patterns. The protons H-3 and H-4 on the α-pyrone ring typically appear as doublets due to their vicinal coupling. The aromatic protons H-5, H-7, and H-8 on the benzene (B151609) ring show characteristic shifts influenced by the electron-donating methoxy (B1213986) group at the C-6 position. The methoxy group itself gives rise to a sharp singlet in the upfield region of the spectrum.
Detailed Research Findings:
Analysis of the ¹H NMR spectrum reveals specific couplings. The protons H-3 and H-4 show a typical ortho-coupling constant (J ≈ 9.5 Hz). The aromatic protons display coupling patterns consistent with their substitution. For instance, in related methoxycoumarins, long-range couplings between the methoxy protons and the ortho-protons on the aromatic ring have been observed, which can provide conformational information.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | ~6.4 | d | ~9.5 |
| H-4 | ~7.6 | d | ~9.5 |
| H-5 | ~7.3 | d | ~8.8 |
| H-7 | ~7.1 | dd | ~8.8, 2.5 |
| H-8 | ~7.0 | d | ~2.5 |
| -OCH₃ | ~3.8 | s | - |
The ¹³C NMR spectrum provides a count of all unique carbon atoms in the molecule and offers valuable information about their chemical environment and hybridization state. The spectrum of this compound displays ten distinct signals corresponding to its ten carbon atoms.
The carbonyl carbon (C-2) of the lactone ring is characteristically deshielded and appears at the lowest field (~160-161 ppm). The carbon atoms of the aromatic ring and the α-pyrone ring resonate in the range of approximately 100-155 ppm. The methoxy carbon provides a signal at a higher field (~56 ppm). The assignments of these signals are confirmed by various 1D and 2D NMR experiments.
Detailed Research Findings:
The complete assignment of the ¹³C NMR spectrum of this compound has been reported. The chemical shifts are sensitive to the electronic effects of the substituents. The electron-donating methoxy group at C-6 causes a significant upfield shift for the ortho (C-5, C-7) and para (C-8, relative to the oxygen linkage) carbons and a downfield shift for the ipso-carbon (C-6) compared to unsubstituted coumarin.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~160.5 |
| C-3 | ~117.0 |
| C-4 | ~143.5 |
| C-4a | ~117.8 |
| C-5 | ~119.5 |
| C-6 | ~155.8 |
| C-7 | ~110.0 |
| C-8 | ~118.2 |
| C-8a | ~148.9 |
| -OCH₃ | ~56.0 |
While 1D NMR provides fundamental structural data, 2D NMR techniques are essential for unambiguous assignments and for elucidating complex connectivities.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings. In this compound, a COSY spectrum would show cross-peaks between H-3 and H-4, and between adjacent aromatic protons (e.g., H-7 with H-8 and H-5), confirming their connectivity within the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is invaluable for assigning the protonated carbons in the ¹³C NMR spectrum by linking them to their known proton resonances.
¹⁹F,¹H-HOESY (Heteronuclear Overhauser Effect Spectroscopy): Although not directly applicable to this compound, this technique is a powerful example of advanced NMR used for structurally related compounds. In studies of 4-(2-fluorophenyl)-7-methoxycoumarin, ¹⁹F,¹H-HOESY was used to confirm through-space interactions between a fluorine atom and nearby protons, providing critical information about the molecule's preferred conformation. This demonstrates the potential of specialized 2D NMR experiments to probe subtle spatial relationships in coumarin derivatives.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques are used to identify functional groups and study the conjugated π-electron system of this compound.
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. These bands serve as a molecular fingerprint and confirm the presence of the key structural components.
Detailed Research Findings:
The spectrum is dominated by a strong absorption band for the C=O stretching of the α,β-unsaturated lactone, which is a hallmark of the coumarin skeleton. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ether and ester groups are also prominent. The presence of aromatic C-H bonds is confirmed by stretching vibrations above 3000 cm⁻¹ and out-of-plane bending vibrations at lower wavenumbers.
Table 3: Characteristic FT-IR Absorption Bands for this compound
Mass Spectrometry (MS) Applications
Mass spectrometry serves as a powerful tool for the structural elucidation and sensitive detection of this compound and its derivatives. Its application ranges from determining precise molecular weights to understanding complex fragmentation patterns.
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) is instrumental in the unambiguous identification of this compound by providing highly accurate mass measurements. This precision allows for the determination of the elemental composition of the molecule and its fragments, distinguishing it from isobaric interferences. The computed exact mass for this compound (C₁₀H₈O₃) is 176.047344113 Da. nih.gov
HR-MS is often coupled with chromatographic techniques like HPLC and GC for the analysis of complex mixtures. Hyphenated techniques such as HPLC-PDA-HRMS-SPE-NMR have proven effective for the comprehensive analysis of coumarins in natural extracts. nih.govresearchgate.netacs.orgfigshare.com In such setups, HR-MS provides the high-accuracy mass data necessary to confirm the molecular formula of separated compounds. For instance, studies on coumarin derivatives have utilized GC-QTOFMS, a high-resolution technique, to generate accurate mass measurements for proposing fragmentation pathways. benthamopen.com The analysis of plant extracts has confirmed the presence of related compounds like 7-hydroxy-6-methoxycoumarin (scopoletin) through liquid chromatography-high-resolution mass spectrometry (LC-HRMS). researchgate.net
Table 1: HR-MS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈O₃ | nih.gov |
| Exact Mass | 176.047344113 Da | nih.gov |
| Analysis Technique | LC-HRMS | researchgate.netnih.gov |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique widely used for the analysis of coumarins, including this compound, as it typically generates intact molecular ions with minimal fragmentation. It is particularly well-suited for coupling with liquid chromatography (LC-MS). In positive ion mode (ESI+), this compound and its derivatives readily form protonated molecules [M+H]⁺. ptfarm.plmdpi.com In some cases, sodiated adducts [M+Na]⁺ are also observed and can even be more prominent than the protonated ions for certain related structures. researchgate.netpublish.csiro.au
The fragmentation behavior of methoxycoumarins under ESI-MS has been a subject of detailed study. conicet.gov.arresearchgate.net Collision-induced dissociation (CID) of the molecular ion provides structural information. A characteristic fragmentation pathway for methoxycoumarins involves the loss of a methyl radical (·CH₃), which is often compared to the typical loss of carbon monoxide (CO) seen in the broader coumarin class. benthamopen.comconicet.gov.ar The preferential loss of the methyl radical from the C-6 methoxyl group has been noted, attributed to the formation of a stable para-quinoid structure. conicet.gov.ar The fragmentation of the basic coumarin structure under ESI has been shown to involve the elimination of CO and CO₂, followed by the loss of acetylene (B1199291) (C₂H₂) to form stable carbocations. nih.gov These established fragmentation pathways are crucial for the structural characterization of new or unknown coumarin derivatives. researchgate.net
Table 2: ESI-MS Characteristics of Methoxycoumarins
| Ionization Mode | Common Adducts | Key Fragmentation Pathways | Source |
|---|
Chromatographic Separation and Quantification Methods
Chromatographic techniques are fundamental for the isolation, separation, and quantification of this compound from various matrices, including synthetic mixtures and natural product extracts.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most extensively used technique for the analysis of coumarins. mdpi.com A variety of methods have been developed for the separation and quantification of this compound and its hydroxylated analogue, scopoletin (B1681571). researchgate.netthieme-connect.com These methods typically employ reversed-phase columns, most commonly C18, with mobile phases consisting of mixtures of water, acetonitrile (B52724), and/or methanol, often acidified with acetic or phosphoric acid. researchgate.netthieme-connect.com Detection is commonly achieved using UV-Vis or Photodiode Array (PDA) detectors, as coumarins possess strong chromophores. researchgate.netfishersci.com For enhanced sensitivity and selectivity, fluorescence and electrochemical detectors are also utilized. thieme-connect.comresearchgate.netbezmialemscience.org For example, a method using an electrochemical detector identified a retention time of 11.4 minutes for scopoletin. thieme-connect.com
Table 3: Selected HPLC Methods for Methoxycoumarin Analysis
| Compound | Column | Mobile Phase | Detector | Retention Time (min) | Source |
|---|---|---|---|---|---|
| Scopoletin | ODS Hypersil | Methanol-acetonitrile-water-acetic acid (20:10:70:1) | Electrochemical | 11.4 | thieme-connect.com |
| Gemifloxacin derivative* | C18 (250x4.6 mm, 5 µm) | Acetonitrile-0.05 M aqueous ammonium (B1175870) acetate (B1210297) (70:30, v/v) | Fluorescence | ~3.0 | bezmialemscience.org |
| 7-Methoxycoumarin (B196161) | Acclaim Phenyl-1 | Acetonitrile/Water Gradient | UV | ~6.5 | fishersci.com |
*Note: This analysis used 4-bromomethyl-7-methoxycoumarin (B43491) as a derivatizing reagent.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, greater sensitivity, and substantially shorter analysis times. ptfarm.plvup.sk These benefits stem from the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. UPLC methods have been successfully applied to the rapid screening and quantification of this compound and related compounds in various samples. ptfarm.plfxcsxb.com
Separations are typically performed on columns such as ACQUITY UPLC BEH C18 or BEH Phenyl. fxcsxb.comnih.govresearchgate.netnih.gov The mobile phases are similar to those used in HPLC, commonly consisting of acetonitrile and acidified water gradients. vup.sk The coupling of UPLC with advanced mass spectrometry detectors like Quadrupole Time-of-Flight (UPLC-Q-TOF-MS) provides a powerful platform for the simultaneous screening and identification of numerous compounds in complex matrices. fxcsxb.comnih.gov For instance, a UPLC-Q-TOF-MS method identified 7-Hydroxy-6-Methoxy-Coumarin with a retention time of 1.39 minutes. nih.gov Another UPLC method quantified scopoletin in horse chestnut flowers, demonstrating the technique's efficiency. ptfarm.pl
Table 4: Selected UPLC Methods for Methoxycoumarin Analysis
| Compound | Column | Mobile Phase | Detector | Retention Time (min) | Source |
|---|---|---|---|---|---|
| 7-Hydroxy-6-Methoxy-Coumarin | ACQUITY UPLC BEH C18 | Not specified | Q-TOF-MS/MS | 1.39 | nih.gov |
| Scopoletin | C18 | Acetic acid in water / Acetonitrile (gradient) | UV | Not specified | ptfarm.pl |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative analysis and screening of this compound. mdpi.com It is often used to monitor the progress of reactions or as a preliminary step in the purification process. researchgate.netumich.edu The separation is based on the differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel on a glass or aluminum plate) and the mobile phase (a solvent or mixture of solvents). libretexts.org The position of the compound after development is characterized by its retention factor (R_f), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.orguclmail.net
For related compounds like scopoletin (7-hydroxy-6-methoxycoumarin), specific R_f values have been reported using different solvent systems on silica gel plates. ptfarm.plasm.org For example, using a mobile phase of chloroform (B151607) and acetone (B3395972) (9:1), scopoletin showed an R_f value of 0.32. ptfarm.pl Visualization of the spots is typically achieved under UV light (254 nm), as coumarins quench fluorescence, appearing as dark spots on a fluorescent background. umich.edu
Table 5: Reported TLC Data for a this compound Derivative
| Compound | Stationary Phase | Mobile Phase (v/v) | R_f Value | Source |
|---|---|---|---|---|
| Scopoletin | Silica Gel | Chloroform:Acetone (9:1) | 0.32 | ptfarm.pl |
| Scopoletin | Silica Gel | Benzene:Acetone (9:1) | 0.87 | ptfarm.pl |
Three-Dimensional Excitation-Emission Matrix (EEM) Fluorescence Spectroscopy for Simultaneous Quantification
Three-Dimensional Excitation-Emission Matrix (EEM) fluorescence spectroscopy is a powerful analytical technique that provides a comprehensive "molecular fingerprint" of fluorescent compounds. horiba.com This method involves scanning a range of excitation wavelengths and measuring the corresponding emission spectra, resulting in a three-dimensional contour plot of excitation wavelength versus emission wavelength versus fluorescence intensity. horiba.com EEM is particularly valuable for the analysis of complex mixtures, as it can distinguish between multiple fluorescent components simultaneously, even in the presence of uncalibrated interfering substances. nih.gov
The utility of EEM fluorescence spectroscopy, coupled with second-order calibration methods like parallel factor analysis (PARAFAC), has been demonstrated for the simultaneous quantification of coumarin derivatives in commercial products. nih.gov A study on the determination of 6-methylcoumarin (B191867) and 7-methoxycoumarin in cosmetics illustrates this application. nih.gov In such analyses, the EEM data cube is decomposed into the pure excitation and emission spectra of the individual compounds and their respective concentrations. tandfonline.com This approach avoids complex sample pretreatment and offers a non-destructive and rapid analytical solution. nih.gov
For the analysis, EEMs are typically collected across a wide range of wavelengths, for instance, with excitation (λex) from 230 to 350 nm and emission (λem) from 250 to 550 nm. tandfonline.com Mathematical algorithms are then employed to deconvolve the overlapping spectra and quantify the analytes. The standard addition method can be used to counteract matrix effects, such as fluorescence quenching, which may be induced by interactions between the analyte and the sample background. nih.gov The accuracy of this method is confirmed by high average recovery rates and low limits of detection (LOD). nih.gov While this specific study focused on closely related derivatives, the methodology is directly applicable to the quantification of this compound in multi-component samples.
Table 1: Performance of 3D-EEM with Second-Order Calibration for Coumarin Derivatives
| Analyte | Calibration Method | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
|---|---|---|---|
| 6-Methylcoumarin | PARAFAC | 101.4 | 5.5 |
| 6-Methylcoumarin | SWATLD | 97.5 | 4.1 |
| 7-Methoxycoumarin | PARAFAC | 103.3 | 1.7 |
| 7-Methoxycoumarin | SWATLD | 101.7 | 1.8 |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org The method involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.orgnumberanalytics.com This pattern provides detailed information about the unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties. wikipedia.org
The solid-state structure of this compound has been elucidated using single-crystal X-ray diffraction. acs.org A key finding is that the this compound molecule is planar. iucr.org This planarity facilitates a sheet-like packing arrangement in the crystalline state. iucr.org This structure is directed by specific intermolecular C-H···O hydrogen bonding interactions. acs.orgiucr.org These weak hydrogen bonds form between complementary molecular edges, guiding the self-assembly of the molecules into a highly ordered crystal lattice. acs.org The ability of such CH···O interactions to direct intermolecular association is a significant concept in crystal engineering. acs.org
The crystal structure of derivatives of this compound has also been confirmed using X-ray crystallography, providing further insight into how substitutions on the coumarin ring affect the solid-state packing. researchgate.net
Table 2: Crystallographic Information for this compound
| Parameter | Description |
|---|---|
| Molecular Geometry | The molecule exhibits a planar structure. iucr.org |
| Crystal Packing | Molecules arrange in a sheet-like packing formation. iucr.org |
| Intermolecular Forces | The crystal structure is stabilized by C-H···O weak hydrogen bonds. acs.orgiucr.org |
| Association Pattern | Intermolecular association is directed by complementary molecular edges. acs.org |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various facets of coumarin (B35378) derivatives, including 6-methoxycoumarin.
DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the optimized molecular geometry of coumarin derivatives. recentscientific.comnanoient.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. recentscientific.com For instance, studies on related coumarins have shown that the C-H bond lengths in the aromatic ring average around 1.080 Å. recentscientific.com The geometry of the molecule is crucial as it influences its electronic properties and reactivity.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key parameters derived from DFT calculations. nanoient.org The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. informaticsjournals.co.in A smaller gap suggests higher reactivity. These calculations are fundamental to understanding the electronic transitions within the molecule. recentscientific.com
Theoretical vibrational frequencies for this compound and its analogs can be calculated using DFT methods. recentscientific.comias.ac.in These calculated frequencies are then compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to provide a detailed assignment of the vibrational modes. recentscientific.comnanoient.org For example, in a study of 7-hydroxy-6-methoxycoumarin (scopoletin), the C-O stretching vibrations of the methoxy (B1213986) group were predicted and found to be in good agreement with experimental data. recentscientific.com This correlative approach allows for a precise understanding of the molecular vibrations and the influence of substituents on the coumarin scaffold. ias.ac.inijres.org
The gauge-including atomic orbital (GIAO) method within the framework of DFT is a standard approach for predicting the ¹H and ¹³C NMR chemical shifts of molecules. recentscientific.comnanoient.org These theoretical predictions are then compared with experimental NMR spectra to confirm the molecular structure and assign the resonances accurately. recentscientific.combeilstein-journals.org Studies on coumarin derivatives have demonstrated a good correlation between the calculated and experimental chemical shifts. recentscientific.combeilstein-journals.org For instance, in a study on a related methoxycoumarin derivative, the calculated chemical shift for the methoxy group protons showed fair agreement with the experimental value. recentscientific.com
| Atom | Experimental | Calculated (Optimized Conformer) | Difference |
|---|---|---|---|
| C2 | 160.9 | 169.1 | -8.2 |
| C3 | 112.5 | 117.8 | -5.3 |
| C4 | 143.5 | 154.2 | -10.7 |
| C4a | 119.8 | 129.2 | -9.4 |
| C5 | 127.8 | 135.0 | -7.2 |
| C6 | 113.5 | 121.4 | -7.9 |
| C7 | 162.1 | 170.8 | -8.7 |
| C8 | 101.9 | 107.5 | -5.6 |
| C8a | 156.4 | 164.2 | -7.8 |
| OCH3 | 56.3 | 62.5 | -6.2 |
Time-dependent DFT (TD-DFT) is employed to simulate the photophysical and photochemical properties of coumarins. recentscientific.commdpi.com These calculations can predict electronic absorption wavelengths, oscillator strengths, and the nature of electronic transitions (e.g., π-π* or intramolecular charge transfer). mdpi.comresearchgate.net For instance, simulations on coumarin derivatives have shown that substitutions on the benzene (B151609) ring can lead to a red-shift in the absorption and emission spectra. unica.it These theoretical insights are invaluable for designing new coumarin-based fluorescent probes and materials with specific optical properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. chemmethod.com
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are powerful tools for understanding the relationship between the 3D properties of molecules and their biological activities. nih.govimist.ma These methods calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules. nih.govimist.ma
In a study involving coumarin derivatives, CoMFA and CoMSIA models were developed to investigate their interaction with a specific biological target. nih.gov The statistical quality of these models is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (R²). nih.govnih.gov The resulting contour maps from CoMFA and CoMSIA analyses highlight regions where modifications to the molecular structure would likely enhance or diminish biological activity. nih.gov For example, a CoMFA model might indicate that bulky substituents at a particular position are favorable for activity, while a CoMSIA model could suggest the importance of electrostatic or hydrophobic interactions in another region. nih.gov These insights are crucial for the rational design of new, more potent compounds. sci-hub.se
| Parameter | CoMFA | CoMSIA |
|---|---|---|
| q² | 0.75 | 0.71 |
| R² | 0.993 | 0.975 |
| SEE | 0.042 | 0.080 |
| F value | 383.856 | 124.834 |
| Optimal Number of Components | 7 | 6 |
| Field Contributions (%) | ||
| Steric | 72.6 | 14.0 |
| Electrostatic | 27.4 | 33.4 |
| Hydrophobic | - | 23.9 |
| H-bond Donor | - | 19.7 |
| H-bond Acceptor | - | 9.0 |
Molecular Docking and Molecular Dynamics (MD) Simulations
Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational drug design, offering a window into the dynamic interactions between a ligand, such as this compound, and its protein target. These techniques help to elucidate the binding modes, affinities, and the stability of the protein-ligand complex over time.
Molecular docking studies predict the preferred orientation of a ligand when bound to a protein, as well as the strength of the interaction, often expressed as a binding affinity or docking score. nih.govpraiseworthyprize.orgarxiv.orgchemrxiv.orgplos.org For coumarin derivatives, these studies have highlighted the significance of π-π stacking interactions with aromatic residues like phenylalanine within the active site of enzymes. mdpi.com Furthermore, hydrogen bonding plays a crucial role in determining the specific binding mode of these compounds. mdpi.com
In the context of cytochrome P450 (CYP) enzymes, a critical family of enzymes in drug metabolism, docking studies have been employed to understand the substrate selectivity of various coumarin derivatives. jyu.firesearchgate.netacs.org For instance, research on 3-phenylcoumarin (B1362560) derivatives, including a 6-methoxy substituted compound, revealed that these molecules are oxidized by at least one of the CYP1 enzyme forms. jyu.fiacs.org Specifically, 3-(3-Methoxyphenyl)-6-methoxycoumarin was found to be 7-O-demethylated with similar high efficiency by all CYP1 forms, and it displayed a comparable binding mode across the enzyme active sites. jyu.fiacs.org
Molecular dynamics simulations complement docking studies by providing a dynamic view of the protein-ligand complex, assessing its stability and conformational changes over time. researchgate.net These simulations have been used to analyze the interactions of coumarin derivatives in the active sites of CYP1 enzymes, helping to explain the observed substrate selectivities. jyu.firesearchgate.netacs.org
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide (Compound 7) | CYP2D6 | -12.97 | Not explicitly detailed in the provided text. |
| BACE1 inhibitor 6 (Reference Compound) | CYP2D6 | -12.06 | Asp301, Cys443 (H-bonding); Phe120, Ala209, Leu213, Ala305, Val308, Val370, Phe483, Leu484 (hydrophobic) frontiersin.org |
Computational studies have been crucial in characterizing the active sites of enzymes when complexed with coumarin-based inhibitors. mdpi.com For cytochrome P450 enzymes, docking and MD simulations have helped to delineate the specific amino acid residues that are critical for binding and catalysis. jyu.firesearchgate.netacs.org
Studies on 3-phenylcoumarin derivatives have shown how substitutions on the coumarin scaffold influence their interaction within the active sites of CYP1 enzymes. jyu.fiacs.org For instance, the orientation and interactions of these derivatives can explain their varying efficiencies as substrates for different CYP1 forms. jyu.fiacs.org A 6-methoxy substituent, as part of a 3-phenylcoumarin derivative, was shown to have similar binding in the active sites of all CYP1 forms, correlating with its consistent 7-O-demethylation efficiency. jyu.fiacs.org
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and Pharmacokinetic Profile Prediction
In silico ADMET prediction is a vital component of modern drug discovery, allowing for the early assessment of a compound's likely pharmacokinetic and toxicological properties. scielo.brresearchgate.netajol.infoayushcoe.in These predictive models use the chemical structure of a molecule to estimate various parameters, helping to identify potential liabilities before significant resources are invested. researchgate.net
For coumarin derivatives, in silico tools can predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov For example, a study on a 4-phenylcoumarin (B95950) derivative predicted poor oral bioavailability due to high lipophilicity, a high number of rotatable bonds, and a high molecular weight. nih.gov The same study predicted extensive plasma protein binding (up to 99.6%) and the potential to cross the blood-brain barrier. nih.gov
These predictive tools are often used in the initial stages of research to screen libraries of compounds and prioritize those with more favorable predicted pharmacokinetic profiles. ajol.info
| ADMET Parameter | Predicted Value | Interpretation |
|---|---|---|
| Log P | 7.31 | High lipophilicity, suggesting potential for poor oral absorption. nih.gov |
| Molecular Weight | >500 g/mol | Violates Lipinski's rule of five, indicating potential for poor oral bioavailability. nih.gov |
| Number of Rotatable Bonds | >10 | Violates Lipinski's rule of five, indicating potential for poor oral bioavailability. nih.gov |
| Oral Absorption | 4.84% | Predicted poor oral bioavailability. nih.gov |
| Plasma Protein Binding | 99.6% | High, suggesting a potentially prolonged effect. nih.gov |
| Blood Brain Barrier Penetration (log BB) | -0.09 | Predicted to cross the blood-brain barrier. nih.gov |
Biological and Pharmacological Activities
Anti-Inflammatory Properties
The anti-inflammatory effects of 6-Methoxycoumarin and its derivatives are attributed to their ability to interfere with key signaling pathways and reduce the production of inflammatory mediators.
Inhibition of MAPK and NF-κB Signaling Pathways
Key signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, are crucial in the inflammatory response. nih.govnih.gov The activation of these pathways leads to the transcription of numerous pro-inflammatory genes.
A study on 7-prenyloxi-6-methoxycoumarin, a derivative containing the this compound core, demonstrated that its anti-inflammatory effects are exerted primarily through the inhibition of the NF-κB and p38 MAPK pathways. nih.gov In an animal model of inflammation, this compound was shown to reduce the activation of these signaling cascades, thereby preventing the downstream inflammatory events. nih.gov This mechanism involves suppressing the phosphorylation of key proteins in these pathways, which is a critical step for their activation. nih.govresearchgate.net
Downregulation of Pro-Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E₂)
Inflammatory stimuli trigger the production of mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂), which contribute to symptoms such as vasodilation and pain. nih.gov These mediators are synthesized by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. nih.govnih.gov
Research on 6-alkoxycoumarins, a class that includes this compound, has shown marked suppression of NO production in macrophage cell lines stimulated by inflammatory agents. nih.gov Specifically, derivatives of 6-hydroxycoumarin (B196160) were found to inhibit NO production by downregulating the expression of iNOS at both the protein and mRNA levels. nih.gov Similarly, 7-prenyloxi-6-methoxycoumarin was found to reduce the levels of nitric oxide in an in vivo inflammation model. nih.gov The inhibition of these pro-inflammatory mediators is a key aspect of the anti-inflammatory activity of these compounds. nih.govmdpi.comenpress-publisher.comresearchgate.net
Suppression of Pro-Inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α)
Pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), are signaling proteins that play a central role in orchestrating the inflammatory response. nih.govfrontiersin.org Overproduction of these cytokines is associated with various inflammatory diseases. nih.govopenveterinaryjournal.com
Studies have demonstrated that coumarin (B35378) derivatives can effectively suppress the production of these key cytokines. nih.govnih.govnih.gov In a mouse model of pleurisy, 7-prenyloxi-6-methoxycoumarin significantly reduced the mRNA expression levels of TNF-α and IL-1β in inflamed tissue. nih.gov This suppression of cytokine production is consistent with the inhibition of the NF-κB and MAPK signaling pathways, which are responsible for regulating the genes of these cytokines. nih.govresearchgate.net
In Vitro Cellular Models of Inflammation (e.g., LPS-Stimulated Macrophages)
To study anti-inflammatory effects at the cellular level, researchers commonly use in vitro models such as murine macrophage cell lines (e.g., RAW 264.7). koreascience.kr These cells can be stimulated with bacterial lipopolysaccharide (LPS), a potent inflammatory agent, to mimic an inflammatory response. nih.govnih.gov This stimulation leads to the activation of NF-κB and MAPK pathways and the subsequent production of NO, PGE₂, and pro-inflammatory cytokines. nih.govnih.gov
The RAW 264.7 cell model has been instrumental in evaluating the anti-inflammatory properties of coumarin derivatives. researchgate.netnih.gov For instance, the inhibitory effects of 6-alkoxycoumarins on NO production were demonstrated using RAW264 cells stimulated with LPS and interferon-γ. nih.gov This model allows for the detailed investigation of the molecular mechanisms underlying the anti-inflammatory actions of compounds like this compound.
| Compound | Inhibitory Effect | Mechanism | Reference |
|---|---|---|---|
| 6-alkoxycoumarin derivatives | Markedly suppressed NO production at low concentrations (25 µM). | Inhibited inducible NO synthase (iNOS) protein and mRNA expression. | nih.gov |
In Vivo Models of Inflammation (e.g., Carrageenan-Induced Pleurisy)
The carrageenan-induced pleurisy model in rodents is a standard and widely used method for evaluating the in vivo efficacy of anti-inflammatory agents. nih.govnih.gov Injection of carrageenan into the pleural cavity of mice or rats induces an acute inflammatory response characterized by fluid accumulation (exudate), infiltration of inflammatory cells (like neutrophils), and the release of various inflammatory mediators. researchgate.net
The anti-inflammatory activity of 7-prenyloxi-6-methoxycoumarin was confirmed using this model. nih.gov The study showed that the compound reduced inflammation in the pleural cavity and lungs, as evidenced by a decrease in leukocyte migration and other inflammatory parameters. nih.gov These findings from in vivo models provide crucial evidence for the therapeutic potential of this compound-containing compounds in treating inflammatory conditions.
| Inflammatory Parameter | Effect of PC Treatment | Underlying Mechanism | Reference |
|---|---|---|---|
| Leukocyte Migration & Exudate Formation | Reduced | Inhibition of NF-κB and p38 MAPK pathways | nih.gov |
| Nitric Oxide (NO) | Reduced | ||
| TNF-α and IL-1β mRNA | Reduced |
Antioxidant Potential
Coumarins are recognized for their antioxidant properties, which involve various mechanisms such as direct radical scavenging and metal chelation. researchgate.netnih.gov The antioxidant capacity is often influenced by the substitution pattern on the coumarin ring.
Studies have indicated that the presence of a methoxy (B1213986) group at the C-6 position can contribute to the antioxidant activity of coumarins. mdpi.com Research on the structure-activity relationships of various coumarin derivatives has shown that methoxy substitutes at position 6 can slightly enhance 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging activity. mdpi.com Another study investigating 3-methoxycarbonylcoumarins found that the derivative with a methoxy group at the 6-position (6-OMe) exhibited the highest radical scavenging activity against hydroxyl radicals among the tested compounds. nih.gov This suggests that the electron-donating nature of the methoxy group is important for this activity. nih.gov
| Compound Type/Derivative | Assay | Finding | Reference |
|---|---|---|---|
| Coumarins with 6-methoxy substitute | DPPH radical scavenging | Slightly improves scavenging activity. | mdpi.com |
| 6-OMe-3-methoxycarbonylcoumarin | Hydroxyl radical scavenging (EPR spectroscopy) | Showed the highest reduction percentage (23%) among tested derivatives. | nih.gov |
Free Radical Scavenging Mechanisms (e.g., DPPH, ABTS, Hydrogen Peroxide)
Coumarins are recognized for their antioxidant properties, which are often attributed to their ability to donate hydrogen atoms and scavenge free radicals. mdpi.comjaper.in The antioxidant capacity can be evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and hydrogen peroxide (H₂O₂) scavenging assays. frontiersin.orgglobalresearchonline.net
Studies on coumarin derivatives demonstrate their potent radical scavenging capabilities. For instance, the derivative 4-hydroxy-6-methoxy-2H-chromen-2-one has shown remarkable DPPH scavenging capacity, outperforming both butylated hydroxytoluene (BHT) and ascorbic acid. scholaris.ca Research on various synthesized coumarins confirms their ability to effectively scavenge hydrogen peroxide, with some derivatives exhibiting over 90% scavenging activity at a concentration of 1000 μg/mL. nih.gov The general mechanism involves the reduction of stable radicals like DPPH to the non-radical form, a process that is often concentration-dependent. mdpi.comjaper.in The antioxidant effectiveness of coumarins is significantly influenced by the presence and position of hydroxyl groups on the molecule. researchgate.net
| Compound | Assay | IC₅₀ Value | Reference Compound | IC₅₀ Value (Reference) |
|---|---|---|---|---|
| 4-hydroxy-6-methoxy-2H-chromen-2-one | DPPH• | 0.05 mM | Ascorbic Acid | 0.06 mM |
Activation of Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress. nih.govnih.gov Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.govnih.gov Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. nih.govnih.gov In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription. nih.govnih.gov
The this compound derivative, Fraxetin (B1674051) (7,8-dihydroxy-6-methoxycoumarin), has been shown to be a potent activator of this pathway. nih.govjcpjournal.org Studies in HaCaT human keratinocytes demonstrate that Fraxetin treatment leads to the accumulation of Nrf2 in the nucleus and a corresponding increase in ARE-reporter gene activity. nih.govjcpjournal.orgresearchgate.net This activation is mediated by upstream kinases such as Akt and AMP-activated protein kinase (AMPK)α. nih.govnih.gov Fraxetin may function as a pro-oxidant at certain concentrations, generating reactive oxygen species (ROS) that trigger an adaptive response, leading to Nrf2 activation and subsequent cytoprotection. nih.govjcpjournal.org
Upregulation of Antioxidant Enzymes (e.g., HO-1, NQO1, SOD, CAT, GPX, GLC)
The activation of the Nrf2-ARE pathway directly results in the upregulation of a suite of phase II detoxifying and antioxidant enzymes. nih.gov These enzymes work in concert to neutralize ROS and protect the cell from oxidative damage. Key enzymes in this defense system include Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). nih.gov
Research has confirmed that Fraxetin, a derivative of this compound, significantly upregulates the mRNA and protein expression of HO-1 through the Nrf2 pathway. nih.govnih.govresearchgate.net Furthermore, in animal studies, Fraxetin administration increased the enzymatic activity of CAT, SOD, glutathione S-transferase (GST), glutathione reductase (GR), and GPX, an effect associated with the positive modulation of Nrf2 levels. researchgate.net This broad-spectrum upregulation of antioxidant enzymes highlights the compound's role in enhancing cellular defenses against oxidative stress. nih.govresearchgate.net
Antineoplastic and Anticancer Activities
Coumarin and its derivatives have emerged as a versatile class of compounds in anticancer drug discovery, exhibiting multiple mechanisms of action against tumor cells. frontiersin.org
Inhibition of Cancer Cell Proliferation
A fundamental characteristic of cancer is uncontrolled cell proliferation. Coumarin derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines. nih.govresearchgate.net The antiproliferative activity is often evaluated by determining the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit cell growth by 50%. science.gov
Various synthetic derivatives of this compound have shown significant cytotoxic effects. For example, certain 6-pyrazolinylcoumarin derivatives exhibit potent antimitotic activity, with one compound showing a mean GI₅₀ value of 10.20 μM across the NCI-60 cancer cell line panel and particularly strong activity against leukemia cell lines (GI₅₀ values of 1.88-1.92 μM). nih.gov Similarly, hybrids of 4-methylcoumarin (B1582148) and 1,2,3-triazole have displayed potent cytotoxicity against the MCF7 breast cancer cell line, with IC₅₀ values significantly lower than the conventional chemotherapy drug cisplatin (B142131). nih.govresearchgate.net
| Compound Type | Cancer Cell Line | Activity Metric | Value (μM) |
|---|---|---|---|
| 6-pyrazolinylcoumarin derivative | CCRF-CEM (Leukemia) | GI₅₀ | 1.88 |
| 6-pyrazolinylcoumarin derivative | MOLT-4 (Leukemia) | GI₅₀ | 1.92 |
| 4-methylcoumarin-triazole hybrid (LaSOM 186) | MCF7 (Breast) | IC₅₀ | 2.66 |
| 4-methylcoumarin-triazole hybrid (LaSOM 180) | MCF7 (Breast) | IC₅₀ | 10.08 |
Induction of Apoptosis and Modulation of Apoptotic Pathways (e.g., Bcl-2/Bax)
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov Many anticancer agents work by inducing apoptosis in tumor cells. mdpi.com Coumarins have been shown to initiate apoptosis through the mitochondrial pathway, which is regulated by the Bcl-2 family of proteins. nih.govresearchgate.net This family includes anti-apoptotic proteins like Bcl-2 and pro-apoptotic proteins like Bax. nih.gov
The ratio of Bax to Bcl-2 is a critical determinant of cell fate. An increase in this ratio promotes apoptosis by increasing the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspases, which execute cell death. nih.gov Studies on the parent compound, coumarin, have shown that it can decrease the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL while increasing the expression of the pro-apoptotic protein Bax in human cervical cancer cells. nih.gov This modulation of the Bcl-2/Bax ratio is a key mechanism by which coumarins exert their anticancer effects. nih.govresearchgate.net
Targeting Specific Oncogenic Signaling Pathways (e.g., STAT3, GSK3β/β-catenin)
In addition to inducing apoptosis, this compound derivatives can interfere with specific signaling pathways that are constitutively active in cancer cells and drive their growth and survival.
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often aberrantly activated in many human tumors, contributing to cancer cell proliferation and survival. plos.orgbenthamscience.com Scoparone (B1681568) (6,7-dimethoxycoumarin), a derivative of this compound, has been identified as a direct inhibitor of STAT3 activity. plos.orgnih.gov Scoparone reduces the phosphorylation of STAT3 at key residues (Tyr705 and Ser727), which prevents its dimerization and translocation to the nucleus. plos.orgnih.govresearchgate.net This blockade of STAT3's transcriptional activity leads to the downregulation of its target genes, which include cell cycle regulators (Cyclin D1, c-Myc) and survival proteins (Survivin, Bcl-2). plos.orgresearchgate.net This inhibition occurs independently of upstream kinases like JAK2 and Src, suggesting a direct interaction with the STAT3 protein. plos.org
GSK3β/β-catenin Pathway: The Wnt/β-catenin signaling pathway is also crucial in cell development and cancer. A key component of this pathway is Glycogen Synthase Kinase 3β (GSK3β), which typically phosphorylates β-catenin, marking it for degradation. nih.gov Inhibition of GSK3β allows β-catenin to accumulate and translocate to the nucleus to activate target genes. nih.gov Research on 6-methylcoumarin (B191867), another related compound, has shown that it can activate the phosphorylation of both GSK3β and β-catenin, leading to an upregulation of the β-catenin protein level. nih.govdntb.gov.ua This indicates that this compound derivatives can modulate the Wnt/β-catenin signaling cascade, another important target in cancer therapy. nih.gov
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-hydroxy-6-methoxy-2H-chromen-2-one |
| Butylated hydroxytoluene (BHT) |
| Ascorbic acid |
| Fraxetin (7,8-dihydroxy-6-methoxycoumarin) |
| Cisplatin |
| Scoparone (6,7-dimethoxycoumarin) |
| 6-methylcoumarin |
Neuroprotective Effects
While direct studies on this compound's ability to mitigate oxidative stress-induced neuronal toxicity are limited, research on related methoxycoumarins suggests a potential neuroprotective role. Oxidative stress is a key contributor to neuronal damage in various neurodegenerative diseases. Natural coumarins, including methoxycoumarins, are recognized for their antioxidant properties. nih.gov For example, studies on other natural compounds have demonstrated neuroprotective effects against hydrogen peroxide (H2O2)-induced oxidative stress in neuronal cell lines by increasing cell viability and reducing intracellular reactive oxygen species (ROS). nih.gov The general antioxidant capacity of coumarins suggests that this compound may also possess the ability to protect neurons from oxidative damage, though specific experimental validation is required.
The phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen synthase kinase 3 beta (GSK3β) signaling pathway is crucial for neuronal survival, and its dysregulation is implicated in neurodegenerative disorders. While direct evidence for this compound modulating this pathway in a neuroprotective context is not yet established, studies on related compounds in other cell types provide some insights. For instance, 6-methylcoumarin has been shown to activate GSK3β and influence the AKT/PI3K pathway in B16F10 melanoma cells. nih.gov In the context of neuroprotection, other natural compounds have been found to exert their antidepressant-like and neuroprotective effects through the modulation of the PI3K/Akt/GSK3β signaling pathway. nih.gov Anthocyanins, for example, have been shown to regulate this pathway, leading to reduced ROS levels and oxidative stress in the brain. researchgate.net Given these findings, it is plausible that this compound could also exert neuroprotective effects by modulating this critical signaling cascade, a hypothesis that warrants further investigation.
The inhibition of phospholipase enzymes and the modulation of voltage-gated calcium channels are significant mechanisms for neuroprotection and pain management. Research on 7-Methoxycoumarin (B196161) (7-MC) has demonstrated its ability to reduce neuropathic pain by inhibiting the phospholipase enzyme and blocking voltage-gated calcium channels. nih.gov In vitro studies on phospholipase inhibition by 7-MC revealed an IC50 of 27.08 µg/ml. nih.gov Another coumarin derivative, AD6, was found to inhibit phospholipase A2 activity in human platelets. nih.gov Voltage-gated calcium channels are critical in mediating calcium influx which triggers various physiological events, and their dysfunction is linked to several neurological disorders. mdpi.com While these studies were not conducted specifically on this compound, the similar chemical scaffold suggests that it may share these inhibitory properties.
In the context of neuropathic pain, which is a common and debilitating condition associated with several neurodegenerative disorders, related methoxycoumarins have shown promise. For example, 5,7-Dimethoxycoumarin has been found to ameliorate vincristine-induced neuropathic pain in a murine model. nih.gov This effect was linked to the modulation of 5-HT3 receptors and monoamine neurotransmitter levels. nih.gov Another study on 7-Methoxycoumarin also demonstrated its potential in alleviating vincristine-induced peripheral neuropathic pain. nih.gov These findings suggest that the methoxycoumarin scaffold is a promising starting point for the development of treatments for neuropathic pain, and further investigation into the specific effects of this compound in these models is warranted.
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of methoxycoumarin derivatives against a range of foodborne pathogens. A study on coumarin analogues isolated from Fraxinus rhynchophylla bark demonstrated that compounds containing a methoxy functional group, including 7,8-dihydroxy-6-methoxycoumarin and 7-hydroxy-6-methoxycoumarin, exhibited notable antimicrobial activity. researchgate.netnih.gov The antimicrobial mechanism is believed to be associated with the loss of cell membrane integrity. researchgate.netnih.gov
The minimum inhibitory concentrations (MICs) of these related this compound compounds were determined against several foodborne pathogens, indicating their potential as natural antimicrobial agents.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Analogues Against Foodborne Pathogens
| Compound | Bacillus cereus (μg/mL) | Staphylococcus intermedius (μg/mL) | Escherichia coli (μg/mL) | Listeria monocytogenes (μg/mL) |
| 7,8-Dihydroxy-6-methoxycoumarin | 62.5 | 31.25 | >1000 | 125 |
| 7-Hydroxy-6-methoxycoumarin | 125 | 62.5 | >1000 | 250 |
Data from a study on coumarin analogues. researchgate.net
Additionally, other studies have reported the antifungal activity of coumarin derivatives. For instance, 6-methylcoumarin has shown significant antifungal activity against the plant pathogen Valsa mali. nih.govmdpi.com While this is a different compound, it underscores the potential of the coumarin core structure in antimicrobial research.
Antibacterial Activity
This compound and its structural analogs have demonstrated notable antibacterial properties against a variety of bacterial strains. Research has indicated that the presence and position of a methoxy group on the coumarin skeleton can significantly influence its antibacterial efficacy.
Studies have shown that 7-methoxycoumarin, a close structural relative of this compound, exhibits potent inhibitory activity against foodborne pathogens. This suggests that the methoxy functional group is a key contributor to the antimicrobial properties of this class of compounds. In one study, the minimum inhibitory concentrations (MICs) of several coumarin analogs were determined against common foodborne pathogens, highlighting the importance of the methoxy group for activity. For instance, 7-methoxycoumarin and 6,7-dimethoxycoumarin displayed significant inhibitory zones against pathogens such as Escherichia coli, Bacillus cereus, Staphylococcus intermedius, and Listeria monocytogenes.
Furthermore, investigations into the antibacterial activity of hydroxycoumarins against Ralstonia solanacearum have revealed that specific hydroxylation patterns enhance efficacy. While not a direct study of this compound, these findings on related structures underscore the importance of substitution patterns on the coumarin ring in determining antibacterial potency. For example, daphnetin (B354214) (7,8-dihydroxycoumarin) showed a significantly lower MIC (64 mg/L) compared to the parent coumarin (384 mg/L) against R. solanacearum. nih.gov
| Compound | Bacterial Strain | MIC (mg/L) |
|---|---|---|
| Coumarin | Ralstonia solanacearum | 384 |
| Umbelliferone (B1683723) (7-hydroxycoumarin) | Ralstonia solanacearum | 256 |
| Esculetin (6,7-dihydroxycoumarin) | Ralstonia solanacearum | 192 |
| Daphnetin (7,8-dihydroxycoumarin) | Ralstonia solanacearum | 64 |
Antifungal Activity
The antifungal potential of this compound and its derivatives has also been a subject of investigation. While some studies suggest modest activity for this compound itself, derivatives such as 6-methylcoumarin have shown significant promise.
In a broad screening of coumarins against various fungal strains, this compound displayed some level of activity. For example, it had a Minimum Inhibitory Concentration (MIC) of 500 µg/mL against Candida albicans and Fusarium solani, and a MIC greater than 1000 µg/mL against Aspergillus fumigatus.
In contrast, a study focusing on 6-methylcoumarin demonstrated potent antifungal effects against the plant pathogen Valsa mali, the causative agent of apple Valsa canker. This compound was found to inhibit both mycelial growth and spore germination in a concentration-dependent manner. The half-maximal effective concentration (EC50) for mycelial growth inhibition was 185.49 mg/L, while for spore germination inhibition, it was a more potent 54.62 mg/L. mdpi.comresearchgate.net
| Compound | Fungal Strain | Activity Metric | Value |
|---|---|---|---|
| This compound | Candida albicans | MIC | 500 µg/mL |
| This compound | Aspergillus fumigatus | MIC | >1000 µg/mL |
| This compound | Fusarium solani | MIC | 500 µg/mL |
| 6-Methylcoumarin | Valsa mali (Mycelial Growth) | EC50 | 185.49 mg/L |
| 6-Methylcoumarin | Valsa mali (Spore Germination) | EC50 | 54.62 mg/L |
Enzyme Inhibition Studies
Cytochrome P450 (CYP) Isoenzyme Inhibition (e.g., CYP1A1, 1A2, 2A6)
This compound has been identified as an inhibitor of certain cytochrome P450 (CYP) isoenzymes, which are crucial in the metabolism of a wide array of xenobiotics. The inhibitory activity of this compound is particularly noted against CYP2A6.
Kinetic studies have demonstrated that this compound inhibits CYP2A6-mediated coumarin 7-hydroxylation. The reported half-maximal inhibitory concentration (IC50) for this inhibition is 0.64 µM. This inhibitory effect is of interest in the context of developing agents that can modulate the metabolism of substances primarily cleared by CYP2A6, such as nicotine.
For comparison, other methoxy-substituted coumarins also exhibit inhibitory effects on CYP2A6, with 5-methoxycoumarin (B3053168) showing even greater potency (IC50 = 0.13 µM). The inhibitory potential of coumarins is not limited to CYP2A6. For example, furafylline (B147604) is a potent inhibitor of CYP1A2, with an IC50 of 0.07 µM for phenacetin (B1679774) O-deethylase activity, but it does not significantly inhibit CYP2A6. This highlights the selective nature of CYP inhibition by different coumarin derivatives.
| Compound | CYP Isoenzyme | Substrate | IC50 (µM) |
|---|---|---|---|
| This compound | CYP2A6 | Coumarin | 0.64 |
| 5-Methoxycoumarin | CYP2A6 | Coumarin | 0.13 |
| Furafylline | CYP1A2 | Phenacetin | 0.07 |
| Furafylline | CYP1A1, 2A6, 2C8, 2D6, 3A3/4 | - | >500 |
Monoamine Oxidase B (MAO-B) Inhibition
Derivatives of this compound have emerged as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease.
A series of 6-methyl-3-phenylcoumarins with methoxy substitutions on the 3-phenyl ring have been synthesized and evaluated for their MAO-B inhibitory activity. Several of these compounds displayed IC50 values in the low nanomolar range, demonstrating high potency. For instance, a derivative with a methoxy group in the meta position of the 3-phenyl ring was found to be the most active in its series, with an IC50 against MAO-B of 0.80 nM. This was significantly more potent than the reference compound, R-(-)-deprenyl.
Furthermore, another study identified 6-Methoxy-3-(4-(trifluoromethyl)phenyl)coumarin as a highly potent MAO-B inhibitor with an IC50 value of 56 nM. These findings underscore the potential of the this compound scaffold as a template for the design of novel MAO-B inhibitors. The high selectivity for MAO-B over the MAO-A isoform is a particularly desirable characteristic for potential therapeutic agents.
| Compound | Enzyme | IC50 |
|---|---|---|
| 6-Methyl-3-(3-methoxyphenyl)coumarin | MAO-B | 0.80 nM |
| 6-Methoxy-3-(4-(trifluoromethyl)phenyl)coumarin | MAO-B | 56 nM |
| 3-(3-Dimethylcarbamatephenyl)-6-methylcoumarin | MAO-B | 60 nM |
Clostridium histolyticum Collagenase (ChC) Inhibition
Clostridium histolyticum collagenase (ChC) is a bacterial enzyme that plays a significant role in the pathogenesis of certain infections by degrading host collagen. The search for inhibitors of this enzyme is an active area of research for developing anti-infective agents.
While a broad range of compounds have been screened for their ability to inhibit ChC, specific data on the inhibitory activity of this compound is limited in the available scientific literature. However, studies on other coumarins provide some context. A screening of various natural compounds, including several coumarins, found that they generally exhibited low inhibitory effects on collagenase A from Clostridium histolyticum. The study suggested that the absence of hydroxyl groups near the ketone group in the tested coumarins might be a reason for their low activity.
For example, esculetin, a dihydroxycoumarin, showed a low inhibitory effect. This suggests that the coumarin scaffold itself may not be a privileged structure for potent ChC inhibition, or that specific substitution patterns, likely involving hydroxyl groups, are necessary for significant activity. Further research is required to specifically evaluate the potential of this compound as a ChC inhibitor.
Other Pharmacological Activities
Recent scientific investigations have unveiled a spectrum of additional pharmacological properties of this compound and its closely related derivatives. These studies highlight its potential in mitigating liver damage, managing diabetic conditions, reducing uric acid levels, alleviating pain, and modulating immune responses. The following sections delve into the specific research findings that characterize these activities.
Coumarin derivatives, including those with a methoxy group, have demonstrated significant potential in protecting the liver from toxic insults. Studies on 7-methoxycoumarin (MOC) have explored its hepatoprotective capabilities against carbon tetrachloride (CCl4)-induced liver injury in rat models. nih.govsigmaaldrich.com Pretreatment with MOC was found to significantly prevent the elevation of key serum biomarkers of liver damage, such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin (B190676) (TB). nih.govsigmaaldrich.com Furthermore, it helped restore total protein (TP) and albumin (TA) levels, which are often reduced during liver damage. nih.govsigmaaldrich.com
The protective mechanism is largely attributed to the antioxidant properties of these compounds. nih.gov In CCl4-induced hepatotoxicity, MOC administration was shown to bolster the liver's antioxidant defense system. This was evidenced by an increase in the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), and a decrease in the levels of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation. nih.govsigmaaldrich.com Histopathological examinations of liver tissues from these studies confirmed the ameliorative effects of the treatment. nih.gov Similarly, scoparone (6,7-dimethoxycoumarin) has also shown protective effects against CCl4-induced hepatotoxicity, reducing markers like lactate (B86563) dehydrogenase (LDH) and gamma-glutamyl transpeptidase (GGT), further underscoring the role of methoxy-substituted coumarins in liver protection. researchgate.net
| Compound | Biochemical Marker | Observed Effect | Reference |
|---|---|---|---|
| 7-Methoxycoumarin | ALT, AST, Total Bilirubin | Significantly Decreased | nih.govsigmaaldrich.com |
| 7-Methoxycoumarin | Total Protein, Albumin | Significantly Restored | nih.govsigmaaldrich.com |
| 7-Methoxycoumarin | SOD, CAT (Antioxidant Enzymes) | Levels Increased | nih.govsigmaaldrich.com |
| 7-Methoxycoumarin | TBARS (Lipid Peroxidation) | Levels Decreased | nih.govsigmaaldrich.com |
| Scoparone (6,7-dimethoxycoumarin) | LDH, GGT | Levels Reduced | researchgate.net |
Coumarins serve as a versatile scaffold for developing compounds with potential anti-diabetic properties. tandfonline.com Scopoletin (B1681571), also known as 7-hydroxy-6-methoxycoumarin, demonstrates hypoglycemic effects by enhancing insulin (B600854) secretion from pancreatic β-cells and improving insulin sensitivity in peripheral tissues. tandfonline.com Another key mechanism of action is the inhibition of enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase, which leads to reduced glucose levels after meals. tandfonline.com
Fraxetin, a derivative of this compound, has been shown in vivo to boost the activity of rate-limiting enzymes in glucose metabolism, namely glucose-6-phosphatase and fructose-1,6-biphosphatase, which may improve how tissues utilize glucose. pnrjournal.comnih.gov In vitro and in vivo studies suggest that the anti-diabetic potential of various coumarins stems from their ability to reduce inflammation and oxidative stress, enhance pancreatic function, and improve insulin signaling pathways. pnrjournal.com For instance, 7-methoxycoumarin isolated from the marine plant Rhizophora mucronata has been shown to possess antidiabetic activity in in vivo studies. semanticscholar.org
| Compound | Mechanism of Action | Observed Effect | Reference |
|---|---|---|---|
| Scopoletin (7-hydroxy-6-methoxycoumarin) | Insulin Secretion & Sensitivity | Enhances secretion and improves sensitivity | tandfonline.com |
| Scopoletin (7-hydroxy-6-methoxycoumarin) | Enzyme Inhibition | Inhibits α-glucosidase and α-amylase | tandfonline.com |
| Fraxetin | Glucose Metabolism | Boosts activity of glucose-6-phosphatase and fructose-1,6-biphosphatase | pnrjournal.comnih.gov |
| 7-Methoxycoumarin | In vivo activity | Demonstrated antidiabetic effects | semanticscholar.org |
Certain derivatives of this compound have been investigated for their ability to lower elevated uric acid levels in the blood, a condition known as hyperuricemia. Research on scopoletin (7-hydroxy-6-methoxycoumarin) has shown that it can dose-dependently inhibit the rise in serum uric acid levels in mouse models where hyperuricemia was induced by potassium oxonate. google.com The primary mechanism for this uric acid-lowering effect appears to be the promotion of uric acid excretion, rather than the inhibition of xanthine (B1682287) oxidase, the enzyme responsible for uric acid synthesis. google.com This is a significant finding, as many existing treatments target the synthesis pathway. google.com
Similarly, fraxetin (7,8-dihydroxy-6-methoxycoumarin) has been identified as a protective agent against hyperuricemia and associated renal dysfunction. lookchem.com The mechanism involves regulating uric acid transporters. Studies on other compounds have shown that down-regulating transporters like GLUT9 and URAT1, while up-regulating OAT1, can effectively lower serum uric acid. semanticscholar.org This suggests that this compound derivatives may act on these renal transporters to enhance uric acid clearance. semanticscholar.org
| Compound | Experimental Model | Key Finding | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Scopoletin (7-hydroxy-6-methoxycoumarin) | Potassium oxonate-induced hyperuricemic mice | Dose-dependently inhibited the increase of serum uric acid | Promotes the excretion of uric acid | google.com |
| Fraxetin (7,8-dihydroxy-6-methoxycoumarin) | Oxonate-induced hyperuricemia in mice | Exhibited protective effects against hyperuricemia | Regulation of uric acid transporters | lookchem.comthegoodscentscompany.com |
7-Methoxycoumarin has demonstrated significant pain-relieving properties in various experimental models of nociception. nih.gov In the acetic acid-induced writhing test, a model for visceral pain, 7-methoxycoumarin produced a notable reduction in writhing responses, indicating peripheral analgesic activity. nih.gov
Furthermore, its effects were evaluated in the formalin test, which distinguishes between neurogenic pain (phase I) and inflammatory pain (phase II). 7-Methoxycoumarin exhibited significant inhibition of the second phase of formalin-induced nociception. nih.govnih.gov This suggests that its mechanism of action is related to inhibiting the release of inflammatory mediators that cause pain sensitization. nih.gov The antinociceptive effect of related coumarins, such as 7-hydroxycoumarin, has been linked to the inhibition of key inflammatory molecules, including the production of prostaglandin E2 (PGE2) and the release of hyperalgesic cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). scispace.com This indicates that the analgesic activity of this compound derivatives is likely mediated through their anti-inflammatory properties. scispace.com
| Experimental Model | Compound | Observed Effect | Implication | Reference |
|---|---|---|---|---|
| Acetic Acid-Induced Writhing | 7-Methoxycoumarin | Significant inhibition of writhing response | Peripheral analgesic activity | nih.gov |
| Formalin Test (Phase I - Neurogenic) | 7-Methoxycoumarin | Less effective | Limited effect on direct nociceptor stimulation | nih.govnih.gov |
| Formalin Test (Phase II - Inflammatory) | 7-Methoxycoumarin | Significant inhibition of nociceptive response | Inhibition of inflammatory mediators | nih.govnih.gov |
Coumarins and their derivatives can exert significant influence over the immune system. Studies on coumarin and its metabolite, 7-hydroxycoumarin, have revealed immunomodulatory activities that contribute to their other biological effects. nih.gov These compounds have been shown to enhance macrophage migration activity and increase nitric oxide release. nih.govresearchgate.net In vitro experiments demonstrated that these coumarins could induce the production of Interleukin-12 (IL-12) in murine macrophages, a key cytokine in cell-mediated immunity. nih.govresearchgate.net
The immunomodulatory action also extends to anti-inflammatory effects. Related compounds like 6-methylcoumarin and 4-hydroxy-7-methoxycoumarin (B561722) inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages stimulated with lipopolysaccharide (LPS). mdpi.comnih.gov They also reduce the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The underlying mechanism for these effects involves the downregulation of key inflammatory signaling pathways, such as the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.comnih.gov
| Compound | Effect | Mechanism/Target | Reference |
|---|---|---|---|
| Coumarin / 7-Hydroxycoumarin | Enhanced macrophage migration | Macrophage activation | nih.govresearchgate.net |
| Coumarin / 7-Hydroxycoumarin | Increased Nitric Oxide (NO) release | Macrophage activation | nih.govresearchgate.net |
| Coumarin / 7-Hydroxycoumarin | Induction of Interleukin-12 (IL-12) | Cytokine production in macrophages | nih.govresearchgate.net |
| 6-Methylcoumarin | Inhibition of NO and PGE2 production | Downregulation of iNOS and COX-2 | mdpi.com |
| 4-Hydroxy-7-methoxycoumarin | Reduced TNF-α, IL-1β, IL-6 production | Suppression of NF-κB and MAPK pathways | nih.gov |
Structure Activity Relationship Sar Studies
Influence of Methoxy (B1213986) Group Position on Biological Activity
The location of the methoxy (-OCH₃) group on the coumarin (B35378) skeleton is a critical determinant of its biological activity. Altering the position of this group can lead to significant changes in a compound's efficacy and mechanism of action.
For instance, in the context of xanthine (B1682287) oxidase (XO) inhibition, the substitution pattern on the coumarin ring plays a pivotal role. Studies have shown that while 7-hydroxycoumarin (umbelliferone) is a potent XO inhibitor, the addition of a methoxy group at the C-6 position, as seen in scopoletin (B1681571) (7-hydroxy-6-methoxycoumarin), reduces this inhibitory effect. nih.gov Conversely, the presence of a hydroxyl group at C-6 (esculetin) enhances the activity, indicating that for this specific target, a hydroxyl group is preferred over a methoxy group at the C-6 position. nih.gov Furthermore, the fully methylated derivative of esculetin, scoparone (B1681568) (6,7-dimethoxycoumarin), also shows a strong decrease in inhibitory effect. nih.gov
In contrast, for antioxidant activity, specifically hydroxyl radical scavenging, the 7-methoxycoumarin (B196161) variant is reported to be more effective than 7-hydroxycoumarin. walisongo.ac.id This highlights that the superiority of a methoxy group over a hydroxyl group (or vice-versa) is target-dependent. The conversion of a 4-methyl group to a 4-methoxy group in one series of coumarin derivatives was found to reduce activity at certain neuroreceptors, again emphasizing the positional importance of the methoxy substituent. ppm.edu.pl Research on biscoumarin derivatives has also found that electron-donating groups like methoxy at the para-position of an attached aryl moiety are essential for enhanced antioxidant activity. tjpr.org
Table 1: Effect of Methoxy vs. Hydroxyl Substitution on Biological Activity
| Compound | Key Substituents | Biological Target | Observed Effect | Reference |
|---|---|---|---|---|
| Scopoletin | 6-Methoxy, 7-Hydroxy | Xanthine Oxidase | Reduced inhibitory effect compared to 6-hydroxy equivalent (Esculetin). | nih.gov |
| Scoparone | 6,7-Dimethoxy | Xanthine Oxidase | Strongly decreased inhibitory effect. | nih.gov |
| 7-Methoxycoumarin | 7-Methoxy | Hydroxyl Radical | More effective scavenger than 7-Hydroxycoumarin. | walisongo.ac.id |
| 4-Methoxycoumarin Derivative | 4-Methoxy | a1A/D2/5-HT1A Receptors | Reduced affinity compared to 4-methyl equivalent. | ppm.edu.pl |
Role of Substituents on the Coumarin Skeleton in Modulating Activity
Beyond the position of the methoxy group, the addition of other functional groups at various positions on the coumarin scaffold can dramatically modulate biological activity. SAR studies have explored how different substituents at the C-3, C-4, and other positions of 6-methoxycoumarin analogues influence their therapeutic potential.
A key example is the development of inhibitors for the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), a significant target in cancer therapy. nih.gov In a series of 6,7-dihydroxycoumarin derivatives (structurally related to 6-methoxycoumarins), the introduction of a hydrophobic, electron-withdrawing group at the C-4 position was shown to enhance Mcl-1 inhibitory capacity. nih.gov The compound 4-trifluoromethyl-6,7-dihydroxycoumarin was identified as the most potent inhibitor in the series. nih.gov Conversely, placing a hydrophilic group at this position was detrimental to the inhibitory potency. nih.gov
Similarly, studies on coumarin derivatives for multidrug resistance (MDR) reversal and cytotoxicity have revealed specific SAR principles. For a series of 6-hydroxy-7-methoxycoumarin derivatives, substitutions at the C-3 and C-4 positions were critical. The compound 6-hydroxy-3-(2-hydroxyethyl)-4-methyl-7-methoxycoumarin was found to be a potent MDR modulator. researchmap.jpconicet.gov.ar In the same series, 3-ethyl-6-hydroxy-7-methoxy-4-methylcoumarin and 6-hydroxy-7-methoxy-4-methyl-3-isopropylcoumarin showed the highest tumor-specific cytotoxicity. researchmap.jp This suggests that small alkyl or hydroxyalkyl groups at the C-3 and C-4 positions can significantly enhance desired anticancer properties.
Table 2: Modulation of Biological Activity by Substituents on a Dihydroxy/Methoxy-Coumarin Core
| Base Scaffold | Position of Substituent | Substituent Group | Biological Activity Measured | Result (Ki or IC₅₀) | Reference |
|---|---|---|---|---|---|
| 6,7-Dihydroxycoumarin | C-4 | -H | Mcl-1 Inhibition | Ki = 1.49 µM | nih.gov |
| 6,7-Dihydroxycoumarin | C-4 | -CH₃ (Methyl) | Mcl-1 Inhibition | Ki = 0.98 µM | nih.gov |
| 6,7-Dihydroxycoumarin | C-4 | -CF₃ (Trifluoromethyl) | Mcl-1 Inhibition | Ki = 0.21 µM | nih.gov |
| 6,7-Dihydroxycoumarin | C-4 | -COOH (Carboxylic Acid) | Mcl-1 Inhibition | Ki = 10.3 µM | nih.gov |
| 6-Hydroxy-7-methoxy-4-methylcoumarin | C-3 | -C₂H₅ (Ethyl) | Cytotoxicity (HSC-2 cells) | CC₅₀ = 15 µg/mL | researchmap.jp |
| 6-Hydroxy-7-methoxy-4-methylcoumarin | C-3 | -CH(CH₃)₂ (Isopropyl) | Cytotoxicity (HSC-2 cells) | CC₅₀ = 17 µg/mL | researchmap.jp |
Identification of Key Pharmacophores for Target Interactions
A pharmacophore represents the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For coumarin derivatives, including those with a 6-methoxy substitution, specific pharmacophoric features have been identified that are essential for their activity against various enzymes and receptors.
For Mcl-1 inhibitors, the catechol moiety (two adjacent hydroxyl groups) on the coumarin ring, as seen in 6,7-dihydroxycoumarin, was identified as a key pharmacophoric element. nih.gov Methylation of these hydroxyl groups to form methoxy groups significantly reduced inhibitory activity, indicating the hydroxyls are crucial for interaction, likely through hydrogen bonding with the target protein. nih.gov The pharmacophore for potent Mcl-1 inhibition was further defined by the presence of a hydrophobic, electron-withdrawing group at the C-4 position. nih.gov
In the context of protein kinase CK2 inhibition, another cancer-related target, the coumarin scaffold itself acts as a crucial hydrophobic element. rsc.org Molecular docking studies revealed that the chromene core of a coumarin derivative is stabilized by aromatic stacking interactions (with residues like Phenylalanine) and fits into a hydrophobic pocket within the enzyme's active site. rsc.org Furthermore, a hydroxyl group at the C-7 position was identified as a key hydrogen bond donor, interacting with amino acid residues like Lys68 in the kinase. rsc.org
The general pharmacophoric model for many coumarin-based compounds involves the planar benzopyrone ring system, which facilitates stacking and hydrophobic interactions, complemented by strategically placed hydrogen bond donors and acceptors (like hydroxyl or methoxy groups) that provide specificity for the target protein. rsc.orgresearchgate.net
Table 3: Identified Pharmacophoric Features for Specific Biological Targets
| Biological Target | Key Pharmacophoric Features | Example Compound Class | Reference |
|---|---|---|---|
| Mcl-1 | Catechol group (at C6/C7); Hydrophobic, electron-withdrawing group at C4. | 4-Substituted-6,7-dihydroxycoumarins | nih.gov |
| Protein Kinase CK2 | Hydrophobic chromene core for stacking interactions; Hydrogen bond donor at C7. | 7-Hydroxycoumarin derivatives | rsc.org |
| Aromatase | Aryl part of coumarin mimicking a steroid backbone; Azole ring for heme interaction. | Coumarin-triazole hybrids | researchgate.net |
Preclinical Toxicology and Safety Assessments
In Vitro Cytotoxicity Evaluation in Non-Target Cells
The cytotoxic potential of 6-Methoxycoumarin and its derivatives has been assessed across various non-target cell lines to determine their selectivity and safety at a cellular level.
One study investigated the cytotoxic effects of several coumarin (B35378) derivatives, including this compound, on a panel of human tumor cell lines. The results indicated that after a 72-hour incubation period, all tested coumarins, including this compound, exhibited CC50 values greater than or equal to 0.34 mM for all three cell lines. researchgate.net This suggests that these compounds did not significantly reduce the viability of the tumor cell lines used in the study at clinically relevant concentrations. researchgate.net
In another study, the non-toxic nature of 3-acetyl-7-methoxy-coumarin Schiff bases and their Ru(II) metallates was established by testing them against the non-cancerous human keratinocyte cell line, HaCaT. rsc.org This indicates a degree of selectivity for cancer cells over normal cells.
Furthermore, research on 7-substituted coumarins has shown that they can possess cytostatic and cytotoxic properties against various cancer cells without affecting normal peripheral blood mononuclear cells (PBMC). iiarjournals.org While not directly focused on this compound, this highlights a common characteristic of this class of compounds.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time | Result (CC50) | Reference |
|---|---|---|---|---|
| Caco-2 (human colorectal adenocarcinoma) | MTT | 72 hours | 5.88 ± 1.65 µg/mL | researchgate.net |
| HCT-8 (human ileocecal adenocarcinoma) | MTT | 72 hours | 3.82 ± 0.50 µg/mL | researchgate.net |
| HEp-2 (human larynx epidermoid carcinoma) | MTT | 72 hours | 3.47 ± 2.20 µg/mL | researchgate.net |
| HaCaT (human normal keratinocyte) | Not specified | Not specified | Determined to be non-toxic | rsc.org |
In Vivo Safety Profile and Organ Systemic Effects
The in vivo safety of coumarin derivatives has been explored in various animal models to understand their systemic effects.
In another study, fraxin (B1674053) (7-hydroxy-6-methoxycoumarin 8-glucoside) was shown to protect against ionizing radiation-induced intestinal injury in mice. nih.gov This suggests a potential protective effect on the gastrointestinal system under specific conditions of stress.
Research on scopoletin (B1681571) has also indicated various in vivo activities, including antioxidant, anti-inflammatory, antihypertensive, and antidiabetic effects in animal models. fao.org It has been shown to ameliorate lipid disturbances in animal models of liver toxicity. fao.org
It is important to note that some coumarins that are inactive in vitro may undergo biotransformation in vivo to become more active compounds. who.int For instance, it has been suggested that the acquisition of a hydroxyl group at the C-6 position could be a possibility for some coumarins. who.int
Future Directions and Research Perspectives
Elucidation of Novel Molecular Mechanisms of Action
While the anti-inflammatory and antioxidant properties of coumarins are well-documented, future research will focus on delineating the specific and novel molecular pathways modulated by 6-Methoxycoumarin. A significant area of investigation involves its impact on key signaling cascades. For instance, studies on closely related analogs like 6-methylcoumarin (B191867) have shown an ability to attenuate inflammation by reducing the phosphorylation of the mitogen-activated protein kinase (MAPK) family and IκBα in the MAPK and nuclear factor-kappa B (NF-κB) signaling pathways. mdpi.com Research on 4-hydroxy-6-methoxycoumarin (B576507) also points to the suppression of the NF-κB and MAPK signaling pathways as a mechanism for its anti-inflammatory effects. smolecule.com Similarly, 7-prenyloxi-6-methoxycoumarin has been found to inhibit inflammation by regulating the p38 MAPK and NF-κB pathways. researchgate.netingentaconnect.com These findings strongly suggest that a primary future direction will be to confirm and detail how this compound itself interacts with these critical inflammatory pathways.
Another promising avenue is the exploration of this compound derivatives as enzyme inhibitors. Research into 3-phenylcoumarin-based compounds, including those with a 6-methoxy substituent, has identified them as potent and selective inhibitors of monoamine oxidase B (MAO-B). acs.orgmdpi.com MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. mayoclinic.orgwikipedia.orgfrontiersin.org Future studies are expected to systematically screen this compound and its derivatives to define their inhibitory profiles against MAO-A and MAO-B, clarifying their potential in neuropharmacology.
Exploration of Combination Therapies with Existing Agents
A significant trend in modern pharmacology is the use of combination therapies to enhance efficacy, reduce toxicity, and overcome drug resistance. africanjournalofbiomedicalresearch.comnih.gov Future research will likely explore the synergistic potential of this compound and its derivatives with established therapeutic agents, particularly in oncology.
Precedent for this approach exists within the coumarin (B35378) family. For example, scopoletin (B1681571) (7-hydroxy-6-methoxycoumarin), a closely related compound, has been shown to potentiate the anti-cancer effects of cisplatin (B142131) against cholangiocarcinoma cell lines. bdpsjournal.orgresearchgate.net The combination resulted in an additive cytotoxic effect, allowing for a dose reduction of each agent and enhancing the induction of apoptosis. bdpsjournal.orgresearchgate.net Studies have also proposed combining scopoletin with other drugs like allopurinol (B61711) for treating hyperuricemia. google.com
These findings provide a strong rationale for systematically evaluating this compound in combination with a range of conventional chemotherapeutics such as cisplatin and doxorubicin. nih.gov Such studies would aim to determine if this compound can:
Sensitize resistant cancer cells to standard treatments.
Allow for lower, less toxic doses of chemotherapy drugs.
Provide a complementary mechanism of action to target cancer cells more effectively.
This research is critical for positioning this compound as an adjuvant therapy in complex diseases like cancer.
Development of Advanced Drug Delivery Systems
A major hurdle in translating promising compounds from the lab to the clinic is overcoming challenges related to their physicochemical properties, such as poor solubility and bioavailability. romj.org Advanced drug delivery systems offer a solution to protect drugs from premature degradation and deliver them to target sites more effectively. romj.orgmdpi.commdpi.com
Future research on this compound will undoubtedly focus on its formulation into novel delivery platforms. While research on this compound itself is nascent, studies on its analogs provide a clear roadmap. For instance, scopoletin has been successfully encapsulated into Soluplus micelles, which significantly improved its oral bioavailability and enhanced its therapeutic effect in animal models. nih.gov The micellar system increased the area under the curve (AUC) and maximum concentration (Cmax) of scopoletin by 4.38- and 8.43-fold, respectively. nih.gov
Other delivery systems being explored for coumarins include:
Liposomes : These lipid vesicles can encapsulate both hydrophobic and hydrophilic drugs, improving their stability and delivery. mdpi.comnih.gov Coumarin-6, a fluorescent model compound, has been loaded into various liposomal formulations to study cellular uptake. nih.govnih.gov
Solid Lipid Nanoparticles (SLNs) : These carriers are an alternative to liposomes and have been used to enhance the intracellular delivery of model drugs like coumarin-6. researchgate.net
The development of such nano-formulations for this compound could enhance its solubility, improve its pharmacokinetic profile, and enable targeted delivery, thereby increasing its therapeutic index.
Potential for Clinical Translation and Drug Development
The ultimate goal of preclinical research is the development of new, effective therapies. This compound is considered a promising lead compound for drug development due to the diverse pharmacological activities observed within its structural class. mdpi.comwikipedia.org A lead compound is a chemical structure that serves as a starting point for modification to improve potency, selectivity, or pharmacokinetic parameters. wikipedia.org
The journey from a lead compound to a clinical candidate is a complex process involving extensive preclinical studies to establish a safety and efficacy profile. ptfarm.plnih.gov For this compound, future research in this domain will involve:
Lead Optimization : Synthesizing and screening a library of this compound derivatives to identify compounds with enhanced activity and "drug-like" properties. For instance, novel 8-methoxycoumarin (B1348513) derivatives have been synthesized and evaluated as potential anti-breast cancer agents, with some compounds showing potent activity against targets like β-tubulin, sulfatase, and aromatase. mdpi.com
In-depth Preclinical Evaluation : Conducting comprehensive in vivo studies in relevant animal models to assess the efficacy, pharmacokinetics, and toxicology of the most promising candidates. nih.gov This includes studies on long-term administration and potential drug-drug interactions.
Biomarker Identification : Identifying biomarkers that can predict response to therapy or serve as early indicators of efficacy or toxicity in future clinical trials.
The successful clinical translation of coumarins like 7-hydroxycoumarin for cancer therapy provides a precedent for the potential of this compound. africanjournalofbiomedicalresearch.com Given its favorable pharmacological profile, scopoletin is considered a suitable lead compound for developing new derivatives with low toxicity. researchgate.netnih.gov This underscores the significant potential for this compound to serve as a scaffold for the next generation of therapeutics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Methoxycoumarin, and how can reaction efficiency be optimized?
- Methodology : Traditional synthesis involves Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions. Microwave-assisted synthesis (e.g., 80°C, 30 min) improves yield (73% vs. 46% conventional) by enhancing reaction selectivity and reducing time .
- Optimization : Monitor reaction parameters (temperature, catalyst concentration) via HPLC or TLC. Use design-of-experiment (DoE) frameworks to identify optimal conditions. Reference microwave protocols in for scalability.
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Analytical Techniques :
- Purity : HPLC with UV detection (λ = 254–320 nm) and C18 columns; compare retention times against USP standards .
- Structural Confirmation : NMR (¹H/¹³C), FT-IR (C=O stretch at ~1700 cm⁻¹), and HRMS (Monoisotopic mass: 176.047344) .
Q. What are the key pharmacological properties of this compound, and how are they assessed in vitro?
- ADMET Profiling :
- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO; logP ~1.8 indicates moderate lipophilicity .
- Cytotoxicity : MTT assay in HepG2 or HEK293 cells (IC₅₀ > 100 µM suggests low toxicity) .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be resolved?
- Data Reconciliation Framework :
Systematic Review : Follow PRISMA guidelines to aggregate data from preclinical studies; exclude non-GLP-compliant assays .
Meta-Analysis : Stratify results by assay type (e.g., termiticidal vs. anticancer activity) and dosage (µM vs. mM ranges).
Confounding Variables : Control for solvent effects (DMSO vs. ethanol) and cell line variability (e.g., Jurkat vs. MCF-7) .
Q. What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?
- Multi-Omics Integration :
- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., CYP450 isoforms).
- Proteomics : SILAC labeling to quantify protein interaction networks (e.g., MAPK/ERK pathways) .
- Validation : CRISPR/Cas9 knockout models for candidate targets (e.g., COX-2 inhibition assays) .
Q. How can researchers design dose-response studies for this compound to account for non-linear pharmacokinetics?
- Protocol Design :
- In Vivo : Use Sprague-Dawley rats with staggered dosing (1–100 mg/kg) and LC-MS/MS plasma monitoring.
- PK/PD Modeling : Apply compartmental models (e.g., NONMEM) to estimate AUC, Cmax, and half-life .
- Safety : Include hepatic enzyme (ALT/AST) and renal function (creatinine) panels to assess organ toxicity .
Q. What computational tools are recommended for predicting the reactivity and stability of this compound derivatives?
- In Silico Methods :
- DFT Calculations : Gaussian 16 for HOMO-LUMO gaps and Fukui indices to predict electrophilic sites .
- Molecular Dynamics : GROMACS for solvation free energy and ligand-protein binding affinity (ΔG < -7 kcal/mol) .
Methodological Best Practices
- Literature Review : Use SciFinder or Reaxys to cross-reference synthetic protocols and spectral data; exclude non-peer-reviewed sources (e.g., BenchChem) .
- Experimental Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw datasets and instrument parameters .
- Ethical Compliance : Align animal studies with ARRIVE 2.0 guidelines; obtain IACUC approval for in vivo work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
